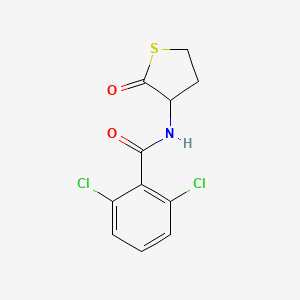![molecular formula C24H18N2O4S2 B4940381 3-benzyl-5-{2-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4940381.png)
3-benzyl-5-{2-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-5-{2-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has been extensively studied for its pharmacological properties. It has shown potential as an anti-inflammatory, anti-cancer, and anti-diabetic agent.
Mécanisme D'action
The mechanism of action of 3-benzyl-5-{2-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed to act through multiple pathways. Inhibition of the NF-κB signaling pathway is one of the proposed mechanisms for its anti-inflammatory activity. It also induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. In addition, it has been shown to improve insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells by activating the AMPK signaling pathway.
Biochemical and Physiological Effects:
3-benzyl-5-{2-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and monocytes. It also induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. In addition, it has been shown to improve insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells by activating the AMPK signaling pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-benzyl-5-{2-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potential as a multi-targeted agent. It has shown activity against cancer, inflammation, and diabetes, making it a promising candidate for further studies. However, one of the limitations of using this compound is its moderate yield and the need for purification to obtain a pure product.
Orientations Futures
There are several future directions for the study of 3-benzyl-5-{2-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one. One potential direction is the development of analogs with improved pharmacological properties, such as increased potency and selectivity. Another direction is the investigation of the synergistic effects of this compound with other drugs or natural compounds. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential for clinical applications.
Méthodes De Synthèse
The synthesis of 3-benzyl-5-{2-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one involves the condensation reaction of 2-[(2-nitrobenzyl)oxy]benzaldehyde and 3-benzyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a base catalyst. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the thiazolidinone ring. The yield of this reaction is moderate, and purification is required to obtain a pure product.
Applications De Recherche Scientifique
3-benzyl-5-{2-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its pharmacological properties. It has shown potential as an anti-inflammatory, anti-cancer, and anti-diabetic agent. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and monocytes. It also induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. In addition, it has been shown to improve insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells.
Propriétés
IUPAC Name |
(5Z)-3-benzyl-5-[[2-[(2-nitrophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4S2/c27-23-22(32-24(31)25(23)15-17-8-2-1-3-9-17)14-18-10-5-7-13-21(18)30-16-19-11-4-6-12-20(19)26(28)29/h1-14H,15-16H2/b22-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOSMOZMTJNXTH-HMAPJEAMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=CC=C3OCC4=CC=CC=C4[N+](=O)[O-])SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=CC=C3OCC4=CC=CC=C4[N+](=O)[O-])/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2-quinazolinyl}methyl)pyridinium bromide](/img/structure/B4940306.png)
![2-cyano-3-{4-[(2-cyanobenzyl)oxy]-3-iodo-5-methoxyphenyl}-2-propenethioamide](/img/structure/B4940311.png)
![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide](/img/structure/B4940313.png)

![3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acrylamide](/img/structure/B4940315.png)
![4-(4-bromophenyl)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4940322.png)

![1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-phenylpiperazine](/img/structure/B4940333.png)
![1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(methoxymethyl)piperidine](/img/structure/B4940352.png)
![isopropyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]butanoate](/img/structure/B4940357.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxo-1,1-diphenylethanol](/img/structure/B4940366.png)
![4-(4-chloro-2-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4940369.png)

